Cas no 391906-83-5 (3-Phenoxypyridin-2-amine)

3-Phenoxypyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with a phenoxy group at the 3-position and an amine group at the 2-position. This structure imparts unique reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and electron-rich nature facilitates selective functionalization, enabling applications in the development of bioactive molecules. The compound exhibits favorable stability under standard conditions, ensuring reliable handling and storage. Its well-defined synthetic pathway allows for high purity and scalability, supporting its use in research and industrial processes. The presence of both amine and ether functionalities offers diverse opportunities for further derivatization.
3-Phenoxypyridin-2-amine structure
3-Phenoxypyridin-2-amine structure
Product Name:3-Phenoxypyridin-2-amine
CAS No:391906-83-5
MF:C11H10N2O
MW:186.20990228653
MDL:MFCD20693745
CID:1499798
PubChem ID:11217668
Update Time:2025-06-25

3-Phenoxypyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine, 3-phenoxy-
    • 3-Phenoxypyridin-2-amine
    • 3-Phenoxy-2-pyridinamine
    • 1H-Inden-5-ol,6-amino-2,3-dihydro
    • 2-amino-3-phenoxypyridine
    • 5-amino-6-hydroxyindane
    • 6-Amino-5-oxy-hydrinden
    • 6-amino-5-phenoxypyridine
    • 6-aminoindan-5-ol
    • AK174119
    • phenoxy-amino-pyridine
    • MJTHRNDBNYACBS-UHFFFAOYSA-N
    • FCH1274370
    • AX8264070
    • DS-8594
    • AKOS025396374
    • A918803
    • SCHEMBL1327928
    • MFCD20693745
    • CS-0156076
    • 391906-83-5
    • DB-136882
    • SB52527
    • MDL: MFCD20693745
    • Inchi: 1S/C11H10N2O/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8H,(H2,12,13)
    • InChI Key: MJTHRNDBNYACBS-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1=CC=CN=C1N

Computed Properties

  • Exact Mass: 186.07900
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1
  • XLogP3: 2

Experimental Properties

  • PSA: 48.14000
  • LogP: 3.03730

3-Phenoxypyridin-2-amine Security Information

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3-Phenoxypyridin-2-amine Production Method

3-Phenoxypyridin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:391906-83-5)3-Phenoxypyridin-2-amine
Order Number:A918803
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:07
Price ($):599.0
Email:sales@amadischem.com

Additional information on 3-Phenoxypyridin-2-amine

Professional Introduction to 3-Phenoxypyridin-2-amine (CAS No. 391906-83-5)

3-Phenoxypyridin-2-amine, identified by the chemical compound code CAS No. 391906-83-5, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine amine class, characterized by a pyridine ring substituted with a phenoxyl group at the 3-position and an amine group at the 2-position. The unique structural features of 3-Phenoxypyridin-2-amine make it a valuable intermediate in the development of various bioactive molecules, particularly in medicinal chemistry and drug discovery programs.

The synthesis of 3-Phenoxypyridin-2-amine involves multi-step organic transformations, typically starting from commercially available pyridine derivatives. One common synthetic route includes the nucleophilic substitution of a halogenated pyridine with phenol under basic conditions, followed by selective functionalization to introduce the amine group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher regioselectivity and yield optimization. These synthetic methodologies underscore the compound's versatility and its potential for large-scale production.

In recent years, 3-Phenoxypyridin-2-amine has garnered attention in academic and industrial research due to its pharmacological properties. The presence of both the pyridine and phenoxyl moieties provides multiple interaction points with biological targets, making it an attractive scaffold for designing novel therapeutic agents. Studies have demonstrated its potential in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, derivatives of 3-Phenoxypyridin-2-amine have been explored for their antimicrobial and anti-inflammatory activities.

The pharmacokinetic profile of 3-Phenoxypyridin-2-amine and its derivatives is another area of active investigation. Researchers have focused on optimizing solubility, metabolic stability, and bioavailability to enhance drug-like properties. Computational modeling techniques, such as molecular docking and dynamic simulations, have been instrumental in predicting binding affinities and identifying promising candidates for further development. These computational approaches complement experimental studies, providing a more comprehensive understanding of the compound's behavior in biological systems.

Recent clinical trials have highlighted the therapeutic potential of compounds derived from 3-Phenoxypyridin-2-amine. For example, a series of analogs have shown efficacy in preclinical models of neurological disorders by interacting with specific neurotransmitter receptors. The phenoxyl group's ability to engage with aromatic pockets in protein targets enhances binding specificity, while the amine moiety allows for further derivatization to improve pharmacological activity. Such findings position 3-Phenoxypyridin-2-amine as a key building block in next-generation drug design.

The role of 3-Phenoxypyridin-2-amine extends beyond traditional small-molecule drug development into areas such as biomaterials and agrochemicals. Its structural motifs are incorporated into functional materials that exhibit unique physicochemical properties, making them suitable for applications in sensors and catalysts. Additionally, modified versions of this compound have shown promise as intermediates in crop protection agents, contributing to sustainable agricultural practices.

The future direction of research on CAS No. 391906-83-5, or more accurately referred to as 3-phenoxy-pyridine, involves exploring novel synthetic pathways and expanding its applications in drug discovery. Advances in green chemistry principles are driving efforts to develop more environmentally friendly synthetic methods, reducing waste and energy consumption without compromising yield or purity. Furthermore, interdisciplinary collaborations between chemists, biologists, and computer scientists are expected to yield innovative strategies for harnessing the full potential of this versatile compound.

In conclusion, 3-phenoxy-pyridine represents a cornerstone molecule in modern pharmaceutical research due to its structural versatility and functional diversity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in both academic laboratories and industrial settings. As research continues to uncover new applications and optimize synthetic methodologies, compounds derived from CAS No 39190683 will undoubtedly remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:391906-83-5)3-Phenoxypyridin-2-amine
A918803
Purity:99%
Quantity:5g
Price ($):599.0
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